6-Bromo-7-methoxyisoquinolin-1(2H)-one
CAS No.: 758710-73-5
Cat. No.: VC7182679
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.083
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 758710-73-5 |
|---|---|
| Molecular Formula | C10H8BrNO2 |
| Molecular Weight | 254.083 |
| IUPAC Name | 6-bromo-7-methoxy-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C10H8BrNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | AMNILIVRJMIOAX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C=CNC(=O)C2=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 6-bromo-7-methoxyisoquinolin-1(2H)-one consists of an isoquinoline backbone fused with a ketone group at position 1 and substituents at positions 6 (bromine) and 7 (methoxy). The IUPAC name, 6-bromo-7-methoxy-2H-isoquinolin-1-one, reflects this arrangement . The SMILES notation confirms the spatial orientation of functional groups, while X-ray crystallography of analogous compounds suggests a planar aromatic system with slight distortions due to steric and electronic effects .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 254.08 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | 1.6–1.7 g/cm³ (estimated) |
The absence of experimental data for boiling and melting points highlights the need for further characterization. Comparative analysis with structurally similar compounds, such as 7-bromo-1-chloro-6-methoxyisoquinoline (density: 1.6 g/cm³) , suggests that the ketone group in 6-bromo-7-methoxyisoquinolin-1(2H)-one may reduce volatility relative to halogenated analogues.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related isoquinoline derivatives reveal distinct signals for methoxy protons ( 3.8–4.0 ppm) and aromatic protons adjacent to bromine ( 7.5–8.5 ppm) . Infrared (IR) spectroscopy of the ketone moiety typically shows a strong absorption band near , corresponding to the carbonyl stretch .
Synthesis and Reaction Pathways
Pomeranz-Fritsch-Ishikawa Cyclization
The synthesis of brominated isoquinolines often employs the Pomeranz-Fritsch method, as demonstrated in the preparation of 8-bromo-7-methoxyisoquinoline . For 6-bromo-7-methoxyisoquinolin-1(2H)-one, a modified approach involves:
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Aldehyde-Amine Condensation: Reaction of 2-bromo-3-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal to form an imine intermediate.
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Borohydride Reduction: Sodium borohydride reduces the imine to a benzylamine-acetal derivative.
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Cyclization: Acid-catalyzed ring closure (e.g., using -toluenesulfonic acid) yields the isoquinoline core .
Key challenges include byproduct formation, such as dimeric structures arising from intermolecular attacks during cyclization . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to suppress side reactions.
Functionalization Reactions
The bromine atom at position 6 enables cross-coupling reactions, as evidenced by the Sonogashira coupling of 8-bromoisoquinoline derivatives with alkynes to form alkynylated products . Similarly, the ketone group at position 1 can undergo nucleophilic additions or serve as a hydrogen-bond acceptor in supramolecular assemblies.
Comparative Analysis with Structural Analogues
Table 2: Comparison of Brominated Isoquinolinones
| Compound | CAS Number | Substituent Positions | Key Features |
|---|---|---|---|
| 6-Bromo-7-methoxyisoquinolin-1(2H)-one | 758710-73-5 | 6-Br, 7-OMe | Ketone at position 1 |
| 6-Bromo-4-methoxyisoquinolin-1(2H)-one | 1548942-27-3 | 6-Br, 4-OMe | Altered electronic distribution |
| 6-Bromoisoquinolin-1(2H)-one | 82827-09-6 | 6-Br | Simpler structure, higher lipophilicity |
The positional isomerism of methoxy groups significantly impacts electronic properties. For instance, the 7-methoxy derivative exhibits stronger hydrogen-bonding capacity compared to the 4-methoxy analogue, influencing its interaction with biological targets.
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